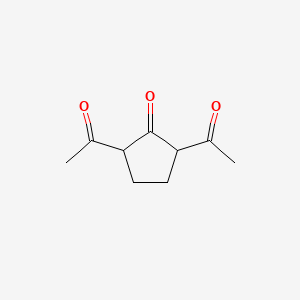
2,5-Diacetylcyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diacetylcyclopentan-1-one, or 2,5-DCPC, is an organic compound with a unique cyclic structure. This compound has a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology. 2,5-DCPC is a useful synthetic intermediate for the preparation of a variety of compounds, including pharmaceuticals and agrochemicals. It is also used as a building block for the synthesis of other compounds, including polymers. The compound has been studied extensively for its potential as an antifungal, antiviral, and anti-inflammatory agent.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of 2,5-Diacetylcyclopentan-1-one can be achieved through a multi-step reaction pathway involving the conversion of a cyclopentanone derivative to the final product.
Starting Materials
Cyclopentanone, Acetic anhydride, Sodium acetate, Sulfuric acid, Sodium bicarbonate, Magnesium sulfate, Ethanol
Reaction
Step 1: Cyclopentanone is reacted with acetic anhydride in the presence of sulfuric acid to form 2-acetylcyclopentanone., Step 2: The 2-acetylcyclopentanone is then reacted with sodium acetate and acetic anhydride to form 2,5-diacetylcyclopentan-1-one., Step 3: The crude product is purified by washing with sodium bicarbonate solution and drying with magnesium sulfate., Step 4: The purified product is obtained by recrystallization from ethanol.
Scientific Research Applications
2,5-DCPC has been studied extensively for its potential as an antifungal, antiviral, and anti-inflammatory agent. In vitro studies have shown that 2,5-DCPC has antifungal activity against several species of fungi, including Candida albicans and Aspergillus niger. Additionally, the compound has been found to have antiviral activity against several viruses, including herpes simplex virus. In vivo studies have demonstrated that 2,5-DCPC has anti-inflammatory activity in mouse models of rheumatoid arthritis and asthma. The compound has also been studied for its potential to reduce inflammation in the gut and improve intestinal barrier function.
Mechanism Of Action
The exact mechanism of action of 2,5-DCPC is not yet fully understood. However, it is believed that the compound exerts its antifungal, antiviral, and anti-inflammatory effects by modulating the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nitric oxide synthase (NOS). Additionally, 2,5-DCPC has been found to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation.
Biochemical And Physiological Effects
2,5-DCPC has been found to have several biochemical and physiological effects. In vitro studies have shown that the compound has anti-inflammatory, antioxidant, and anti-apoptotic effects. Additionally, it has been found to modulate the expression of several proteins involved in inflammation, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In vivo studies have demonstrated that 2,5-DCPC has anti-inflammatory and anti-allergic effects in mouse models of asthma and allergic rhinitis.
Advantages And Limitations For Lab Experiments
2,5-DCPC has several advantages and limitations for lab experiments. On the plus side, the compound is relatively easy to synthesize, and it has a wide range of applications in organic chemistry, biochemistry, and pharmacology. Additionally, the compound is generally non-toxic and has been found to have several beneficial effects in vivo. On the downside, the compound is not commercially available, and it is difficult to obtain in large quantities. Additionally, the exact mechanism of action of 2,5-DCPC is not yet fully understood.
Future Directions
The potential of 2,5-DCPC has yet to be fully explored. Future research should focus on the compound’s mechanism of action, as well as its potential therapeutic applications. Additionally, further studies are needed to determine the compound’s pharmacokinetic and pharmacodynamic properties. Additionally, additional studies should be conducted to explore the compound’s potential as an anti-cancer agent. Lastly, research should be conducted to evaluate the safety and efficacy of 2,5-DCPC in humans.
properties
IUPAC Name |
2,5-diacetylcyclopentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-5(10)7-3-4-8(6(2)11)9(7)12/h7-8H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLASDIPTJBGRBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(C1=O)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80702777 |
Source


|
| Record name | 2,5-Diacetylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80702777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diacetylcyclopentan-1-one | |
CAS RN |
18341-51-0 |
Source


|
| Record name | 2,5-Diacetylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80702777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5,7-Triazaspiro[3.4]octane-6,8-dione hydrochloride](/img/structure/B570376.png)
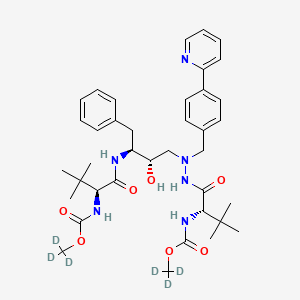
![6-Methyl-1,6-diazaspiro[3.4]octane](/img/structure/B570379.png)
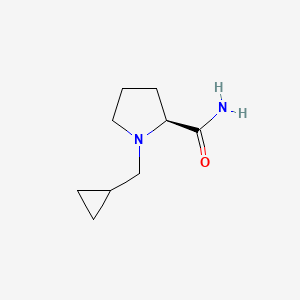

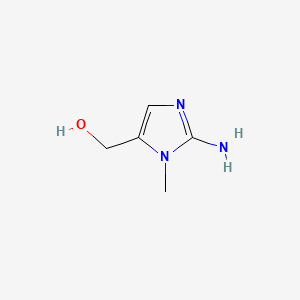

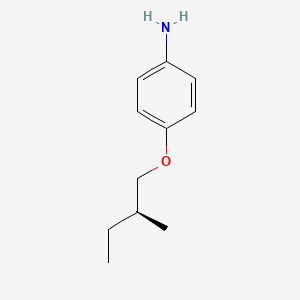
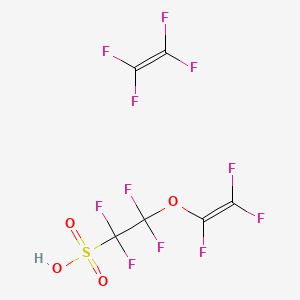
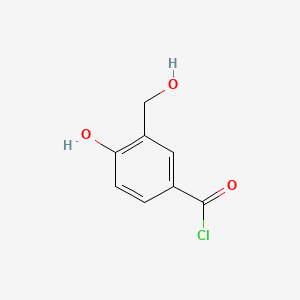
![Thiazolo[5,4-d]pyrimidin-2(1H)-one](/img/structure/B570393.png)
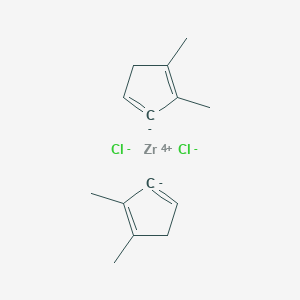
![1,3-Dichloro-6-[(4,6-dichlorohexyl)sulfanyl]hexane](/img/structure/B570398.png)